6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Vue d'ensemble

Description

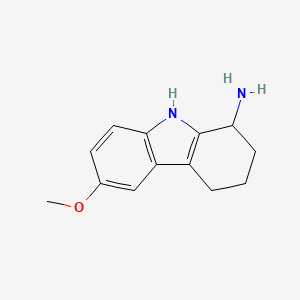

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C13H16N2O. It is a derivative of carbazole, a tricyclic aromatic compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reduction of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. One common method includes the use of ammonium acetate and sodium cyanoborohydride in methanol. The reaction is carried out at room temperature initially and then heated to 60°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Analyse Des Réactions Chimiques

Types of Reactions

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

1. Anti-Prion Activity

Research indicates that 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine exhibits anti-prion properties. It has been shown to inhibit the accumulation of protease-resistant prion proteins in infected cells, suggesting potential therapeutic applications for prion-related diseases such as Creutzfeldt-Jakob disease.

2. Xanthine Oxidase Inhibition

The compound has demonstrated significant xanthine oxidase inhibitory activity. This activity is crucial as xanthine oxidase is involved in the production of uric acid; thus, inhibitors can be beneficial in treating gout and hyperuricemia. Quantitative studies report IC50 values indicating effective inhibition.

3. Alcohol Craving Reduction

Behavioral studies in animal models have shown that this compound can reduce alcohol cravings. This suggests its potential use in treating alcohol use disorder by modulating neurochemical pathways associated with addiction.

4. Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer properties. Cell culture experiments have shown promising results against various cancer cell lines, highlighting its potential as a treatment for proliferative disorders .

5. Neuroprotective Effects

The compound has been explored for its neuroprotective effects against neurodegenerative disorders like Alzheimer’s disease. Its ability to cross biological membranes may facilitate interactions with cellular targets involved in neuroprotection .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, which suggests its potential use in modulating neurotransmitter systems . The compound may also affect other pathways, depending on its structural modifications and the specific biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine: This compound has a similar structure but differs in the position of the amine group.

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This compound has a methyl group instead of a methoxy group.

Uniqueness

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 6-position and the amine group at the 1-position provides distinct chemical and biological properties compared to its analogs .

Activité Biologique

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a compound with notable structural characteristics and potential biological activities. The molecular formula of this compound is , and it has been studied for its pharmacological properties, particularly in the context of central nervous system (CNS) activity and kinase inhibition.

Structural Information

The structural formula of this compound can be represented as follows:

- Molecular Formula :

- SMILES :

COC1=CC2=C(C=C1)NC3=C2CCCC3N - InChI :

InChI=1S/C13H16N2O/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3

Pharmacological Properties

Recent studies have indicated that compounds similar to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amines exhibit various biological activities:

- Kinase Inhibition : Research has shown that related compounds can act as potent inhibitors of glycogen synthase kinase 3 (GSK-3), which is implicated in numerous cellular processes including metabolism and cell survival. For instance, analogs of similar structures have demonstrated IC50 values in the low micromolar range against GSK-3α and GSK-3β isoforms .

- CNS Activity : Compounds within this structural class may possess CNS-active potential due to their ability to penetrate the blood-brain barrier (BBB). This property is crucial for developing treatments for neurological disorders .

Study on GSK-3 Inhibition

A study focused on the discovery of novel ATP-binding site inhibitors of GSK-3 highlighted the potential of carbazole derivatives. The findings included:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 1.63 | High against GSK-3α |

| Compound B | 20.55 | Moderate against GSK-3β |

| 6-Methoxy Derivative | <10 | Effective against multiple kinases |

These results suggest that modifications in the carbazole structure can enhance inhibitory potency and selectivity towards specific kinases .

CNS Activity Assessment

Another study investigated the CNS activity of carbazole derivatives through behavioral assays in rodent models. The results indicated that certain derivatives significantly reduced anxiety-like behaviors at doses correlating with their binding affinity to neurotransmitter receptors .

Toxicity and Safety

While exploring the biological activity of 6-methoxy derivatives, it is essential to consider toxicity profiles. Preliminary assessments indicate that these compounds may exhibit irritant properties; thus, careful handling is recommended during experimental applications .

Propriétés

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRMVZJKULAOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.